molecular formula C10H9N3O2S B13681750 Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate

Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate

Cat. No.: B13681750
M. Wt: 235.26 g/mol
InChI Key: SGYICFHCFSJGJR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrazine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate typically involves the condensation of 2-aminopyrazine with ethyl 2-bromo-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

  • Ethyl 4-methyl-2-(2-pyrazinyl)-thiazole-5-carboxylate
  • Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate

Comparison: Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and a broader range of reactivity. Its pyrazine moiety also contributes to its enhanced binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-pyrazin-2-yl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-2-15-10(14)8-6-16-9(13-8)7-5-11-3-4-12-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYICFHCFSJGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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